2-{[(3-methylphenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
2-[(3-methylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c1-13-3-2-4-14(11-13)12-25-17-18-9-10-19(17)26(23,24)16-7-5-15(6-8-16)20(21)22/h2-8,11H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUWSXGFZQLTJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-methylphenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using a condensation reaction between a 1,2-diketone and an aldehyde in the presence of ammonium acetate.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol derivative.
Attachment of the Nitrobenzenesulfonyl Group: The nitrobenzenesulfonyl group can be attached using a sulfonylation reaction with a nitrobenzenesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-methylphenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various electrophiles, depending on the desired substitution pattern.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes:
- Imidazole ring : Known for its role in biological systems, particularly in enzyme catalysis and as a building block for amino acids.
- Sulfonamide group : Often associated with antibacterial properties.
- Methylphenyl and nitrobenzene substituents : These groups can enhance lipophilicity and influence the compound's interaction with biological targets.
Antimicrobial Activity
Imidazole derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that modifications in the imidazole structure can lead to enhanced activity against various pathogens. For instance:
- Case Study : A derivative of imidazole was synthesized and tested for its antibacterial activity against Gram-positive and Gram-negative bacteria. Results showed a promising inhibition zone, suggesting effective antimicrobial action .
Anticancer Potential
Research has indicated that compounds containing imidazole moieties can exhibit anticancer properties. The mechanism often involves the disruption of cellular processes in cancer cells.
- Case Study : A series of sulfonamide derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The results demonstrated that certain substitutions on the imidazole ring significantly enhanced anticancer activity, highlighting the potential of similar compounds .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties, which are common among imidazole derivatives.
- Data Table: Biological Activities of Imidazole Derivatives
Enzyme Inhibition
The compound has potential as an inhibitor of specific enzymes involved in metabolic pathways.
Mechanism of Action
The mechanism of action of 2-{[(3-methylphenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the nitrobenzenesulfonyl group suggests potential interactions with nucleophilic sites on proteins or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl]methyl]sulfanyl]-1H-benzimidazole
- 2-(4-methylsulfonylphenyl)indole derivatives
Uniqueness
2-{[(3-methylphenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a sulfanyl group and a nitrobenzenesulfonyl group in the same molecule is relatively rare and offers opportunities for diverse chemical transformations and applications.
Biological Activity
The compound 2-{[(3-methylphenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole is a member of the imidazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on cytotoxic effects, mechanisms of action, and structure-activity relationships.
Chemical Structure
The structure of the compound can be represented as follows:
This structure includes a sulfonyl group and a methylsulfanyl moiety, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. The following sections detail specific findings related to its biological effects.
Cytotoxicity Studies
In vitro studies have demonstrated that the compound has potent cytotoxic effects on several human cancer cell lines. For instance:
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The cytotoxic potency was measured using the MTT assay, with results indicating IC50 values ranging from 2.38 µM to 8.13 µM , depending on the cell line and experimental conditions .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 2.38 | Induces apoptosis |
| MCF-7 | 3.77 | Cell cycle arrest |
| A549 | 8.13 | Inhibition of proliferation |
The mechanisms underlying the cytotoxic effects of this compound involve several pathways:
- Induction of Apoptosis :
- Cell Cycle Arrest :
- Reactive Oxygen Species (ROS) Generation :
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Sulfonamide Group :
- The presence of the sulfonamide moiety is crucial for enhancing solubility and bioactivity.
- Methyl Substituents :
Case Studies
Recent studies have explored the efficacy of this compound in animal models:
- Xenograft Models :
- In vivo studies using xenograft models demonstrated significant tumor reduction in mice treated with the compound compared to control groups.
- Combination Therapies :
Q & A
Q. What are the optimal reaction conditions for synthesizing this compound, and how can yield be improved?
- Methodological Answer: Synthesis typically involves multi-step reactions, starting with the formation of the imidazole core via condensation of thiourea derivatives with α-halo ketones, followed by sulfonylation using 4-nitrobenzenesulfonyl chloride. Key steps include:
- Alkylation: Reacting 3-methylbenzyl mercaptan with the imidazole intermediate in polar aprotic solvents (e.g., DMF) under reflux (80–100°C) for 6–12 hours .
- Sulfonylation: Introducing the 4-nitrobenzenesulfonyl group at the N1 position using a base (e.g., triethylamine) to deprotonate the imidazole nitrogen, enhancing nucleophilicity .
- Yield Optimization: Employing microwave-assisted synthesis or iterative solvent screening (e.g., dichloromethane vs. acetonitrile) to reduce side reactions. Reaction progress should be monitored via TLC (silica gel, hexane:ethyl acetate 3:1) .
Q. Which spectroscopic techniques are most reliable for structural confirmation and purity assessment?
- Methodological Answer:
- 1H/13C NMR: Assign peaks for the imidazole ring (δ 3.5–4.5 ppm for dihydro protons), sulfonyl group (δ 7.8–8.3 ppm for nitrobenzene aromatic protons), and 3-methylbenzyl moiety (δ 2.3 ppm for methyl group) .
- IR Spectroscopy: Identify sulfonyl S=O stretches (~1350 cm⁻¹) and nitro group absorptions (~1520 cm⁻¹) .
- HPLC-MS: Quantify purity (>95%) and confirm molecular ion peaks (e.g., [M+H]+ at m/z ~435) .
Q. What initial biological assays are recommended for evaluating bioactivity?
- Methodological Answer: Prioritize assays aligned with the nitro and sulfonyl groups’ known roles:
- Antimicrobial Screening: Broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal (e.g., C. albicans) strains, with MIC values compared to controls like fluconazole .
- Enzyme Inhibition: Test inhibition of cyclooxygenase (COX) or acetylcholinesterase (AChE) using spectrophotometric methods .
Q. How can reaction intermediates be stabilized during multi-step synthesis?
- Methodological Answer:
- Low-Temperature Quenching: For moisture-sensitive intermediates (e.g., sulfonyl chloride derivatives), maintain reactions at 0–5°C .
- Inert Atmosphere: Use nitrogen/argon to prevent oxidation of thiol intermediates .
Advanced Research Questions
Q. How do electronic effects of the nitro and sulfonyl groups influence regioselectivity in further functionalization?
- Methodological Answer: The nitro group’s electron-withdrawing nature deactivates the benzene ring, directing electrophilic substitution to the meta position. In contrast, the sulfonyl group enhances acidity at the imidazole N3 position, favoring alkylation or acylation at this site. DFT calculations (B3LYP/6-31G*) can map electrostatic potential surfaces to predict reactivity .
Q. How can contradictory biological activity data across studies be resolved?
- Methodological Answer:
- Dose-Response Curves: Establish EC50/IC50 values under standardized conditions (e.g., pH 7.4, 37°C) to compare potency .
- Metabolic Stability Tests: Use liver microsome assays to rule out rapid degradation as a cause of false negatives .
- Structural Analog Comparison: Synthesize derivatives (e.g., replacing nitro with methoxy) to isolate the pharmacophore .
Q. What experimental design strategies minimize variability in catalytic hydrogenation of the nitro group?
- Methodological Answer: Apply a Box-Behnken design to optimize:
- Catalyst loading (e.g., 5–20% Pd/C).
- Hydrogen pressure (1–4 atm).
- Solvent polarity (ethanol vs. ethyl acetate).
Response surface methodology (RSM) identifies interactions between variables, reducing required trials by 40% .
Q. How can computational modeling predict binding modes with biological targets?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
